Carbophenothion sulfone
Overview
Description
Carbophenothion sulfone is an organophosphorus compound with the chemical formula C₁₁H₁₆ClO₄PS₃ and a molecular weight of 374.864 g/mol . It is a derivative of carbophenothion, which is known for its use as an insecticide and acaricide. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, making it a sulfone derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbophenothion sulfone can be synthesized through the oxidation of carbophenothion. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction proceeds as follows: [ \text{Carbophenothion} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Carbophenothion sulfone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various sulfonyl derivatives.
Scientific Research Applications
Carbophenothion sulfone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C–C and C–X bonds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of carbophenothion sulfone involves the inhibition of cholinesterase enzymes. This inhibition disrupts the normal function of neurotransmitters, leading to the accumulation of acetylcholine at synapses. The molecular targets include acetylcholinesterase and other cholinesterase enzymes, which are crucial for the breakdown of acetylcholine .
Comparison with Similar Compounds
Carbophenothion sulfone can be compared with other similar compounds such as:
Carbophenothion: The parent compound, which is also an organophosphorus insecticide and acaricide.
Parathion: Another organophosphorus compound with similar enzyme inhibition properties.
Malathion: A widely used organophosphorus insecticide with a similar mechanism of action.
Uniqueness: this compound is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRYOZUHFXMRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO4PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864701 | |
Record name | S-[(4-Chlorobenzene-1-sulfonyl)methyl] O,O-diethyl phosphorodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16662-85-4 | |
Record name | R 1776 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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